N3-PEG3-Propanehydrazide

Organic Synthesis Process Chemistry PROTAC Linker Manufacturing

Choose N3-PEG3-Propanehydrazide for its dual orthogonal reactivity: an azide for click chemistry and a hydrazide for carbonyl bioconjugation. Its precise PEG3 spacer (~13-15 atoms) is critical for PROTAC efficiency, ensuring optimal target engagement. This heterobifunctional design enables sequential, high-yield conjugation, ideal for constructing stable ADC linkers and multifunctional nanoparticles. With ≥98% purity, it guarantees accurate stoichiometry for reliable dose-response data.

Molecular Formula C9H19N5O4
Molecular Weight 261.28 g/mol
Cat. No. B8103634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG3-Propanehydrazide
Molecular FormulaC9H19N5O4
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCN=[N+]=[N-])C(=O)NN
InChIInChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h1-8,10H2,(H,13,15)
InChIKeyGIZMQQLIIKORMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-PEG3-Propanehydrazide: A Quantitative Synthesis and Monodisperse PEG Linker Overview for PROTAC and Bioconjugation Procurement


N3-PEG3-Propanehydrazide is a heterobifunctional polyethylene glycol (PEG) linker of the monodisperse class, containing a terminal azide group for click chemistry (CuAAC/SPAAC) and a terminal hydrazide group for carbonyl (aldehyde/ketone) conjugation [1]. It has been synthesized and characterized via a quantitative, one-step Vilsmeier reaction, yielding the product in >98% purity with a molecular weight of 261.28 g/mol [REFS-1, REFS-2]. This compound is utilized as a core building block in targeted protein degradation (PROTAC) and antibody-drug conjugate (ADC) research, where precise, stoichiometric, and highly defined bioconjugation is required [REFS-1, REFS-3].

Why Substituting N3-PEG3-Propanehydrazide with Generic PEG Linkers Undermines PROTAC and ADC Development


Procurement of a non-specific azide-hydrazide linker risks project failure due to several non-interchangeable physicochemical and performance parameters [1]. First, the PEG chain length dictates linker solubility, molecular flexibility, and steric hindrance, directly impacting bioconjugation efficiency and the formation of functional PROTAC ternary complexes [1]. Second, hydrazone bond stability is highly pH-dependent and varies with the chemical structure of the hydrazide, meaning that different linkers will exhibit divergent drug release kinetics [2]. Third, the monodisperse nature of N3-PEG3-Propanehydrazide ensures a single, well-defined molecular species, which is critical for batch-to-batch reproducibility and regulatory filing, unlike polydisperse PEG alternatives that introduce compositional heterogeneity . The following evidence provides quantifiable differentiation for informed procurement decisions.

N3-PEG3-Propanehydrazide Quantitative Evidence Guide: Head-to-Head Comparisons vs. Closest Analogs


Quantitative Synthesis Efficiency: One-Step Vilsmeier Protocol Delivers >98% Yield vs. Multi-Step Syntheses for Analogs

A one-step synthesis of N3-PEG3-Propanehydrazide using adapted Vilsmeier conditions achieves a quantitative (>98%) yield, eliminating the need for multi-step, lower-yielding routes typical of other heterobifunctional PEG linkers [1]. This contrasts with the synthesis of related linkers like Azido-PEG4-hydrazide, which often require multi-step sequences and result in lower overall yields .

Organic Synthesis Process Chemistry PROTAC Linker Manufacturing

Chain-Length Dependent Conformational Tuning: PEG3 Linker Length Optimizes Ternary Complex Formation in PROTACs vs. PEG4 and PEG8

The length of the PEG linker is a critical determinant of PROTAC degradation efficiency [1]. Studies on Retro-2-based PROTACs demonstrate that GSPT1 degradation is dependent on the flexible PEG chain length, with an optimal length range identified [1]. N3-PEG3-Propanehydrazide, with its specific 3-unit PEG spacer, occupies a precise conformational space distinct from longer PEG4 or PEG8 linkers, which can lead to significantly altered degradation potency (DC50 values) [1].

PROTAC Targeted Protein Degradation Linker Optimization

pH-Dependent Hydrazone Bond Stability: Tunable Payload Release vs. Irreversible or Non-Cleavable Linkers

The hydrazide group of N3-PEG3-Propanehydrazide forms hydrazone bonds with aldehydes/ketones, which are designed for pH-triggered cleavage [1]. Studies on analogous PEG-hydrazone conjugates show that aliphatic aldehyde-derived hydrazones are highly sensitive to mildly acidic pH (e.g., endosomal pH 5.0-6.0) while remaining reasonably stable at physiological pH 7.4 [REFS-1, REFS-2]. For example, PEG-hydrazone-PE micelles exhibited significantly accelerated degradation at pH 5.0 compared to pH 7.4 [1].

Drug Delivery ADC pH-Sensitive Linkers

Monodisperse PEG3 vs. Polydisperse PEG: Guaranteed Reproducibility and Defined Stoichiometry for Regulatory-Ready Conjugates

N3-PEG3-Propanehydrazide is a monodisperse compound with a precisely defined molecular weight of 261.28 g/mol and a single, homogeneous structure [REFS-1, REFS-2]. This contrasts with polydisperse PEG linkers, which are mixtures of varying chain lengths . The use of monodisperse linkers ensures exact stoichiometry in conjugation reactions and produces a single, well-characterized product, which is essential for reproducibility in both research and manufacturing settings .

Bioconjugation Analytical Chemistry Quality Control

Optimal Applications for N3-PEG3-Propanehydrazide: Where Its Differentiated Properties Drive Scientific Value


High-Efficiency PROTAC Library Synthesis with Optimized PEG3 Spacer Length

N3-PEG3-Propanehydrazide is the linker of choice for constructing PROTAC libraries where the PEG3 length has been computationally or empirically identified as optimal for ternary complex formation [1]. Its one-step, quantitative synthesis allows for cost-effective procurement of large quantities needed for extensive SAR studies [2]. The hydrazide group provides a reactive handle for coupling to aldehyde/ketone-functionalized warheads or E3 ligase ligands, while the azide group enables modular, high-yielding click chemistry assembly .

Design of pH-Sensitive Antibody-Drug Conjugates (ADCs) with Programmed Payload Release

For researchers developing next-generation ADCs with cleavable linkers, N3-PEG3-Propanehydrazide offers a well-characterized hydrazone-forming hydrazide group [1]. This enables the conjugation of a cytotoxic payload to an antibody via a pH-labile bond, which is designed to remain stable in circulation (pH 7.4) but rapidly release the drug upon internalization into the acidic endosome/lysosome (pH 5.0-6.0) of cancer cells [REFS-1, REFS-2]. The monodisperse PEG3 spacer minimizes the risk of inducing antibody aggregation, a common issue with longer or polydisperse PEG linkers .

Site-Specific Bioconjugation of Aldehyde-Tagged Proteins for Advanced Therapeutics and Diagnostics

N3-PEG3-Propanehydrazide is ideally suited for the precise, stoichiometric labeling of proteins that have been site-specifically modified with an aldehyde tag (e.g., via formylglycine-generating enzyme) [1]. The hydrazide group reacts selectively with the aldehyde to form a stable hydrazone bond under mild conditions [2]. The azide group then provides a universal 'clickable' handle for the subsequent attachment of any desired functional moiety (e.g., fluorophore, drug, biotin) . The defined monodisperse PEG3 linker ensures the final conjugate is a single, homogeneous species suitable for rigorous analytical characterization and in vivo studies .

Scaled Manufacturing of Monodisperse PEG-Heterobifunctional Building Blocks for CRO/CDMO Services

Contract Research and Manufacturing Organizations (CROs/CDMOs) benefit from the high-yield, one-step synthesis of N3-PEG3-Propanehydrazide for scaling up production of this essential building block [1]. The process is efficient and cost-effective compared to multi-step routes for other linkers, allowing for the provision of high-purity (>98%), monodisperse material to biotech and pharmaceutical clients [REFS-1, REFS-2]. The product's well-defined analytical profile (1H, 13C NMR, IR, Raman) ensures simple quality control release [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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